molecular formula C12H23N3 B13528789 4-Isobutyl-3-pentyl-1h-pyrazol-5-amine

4-Isobutyl-3-pentyl-1h-pyrazol-5-amine

Cat. No.: B13528789
M. Wt: 209.33 g/mol
InChI Key: MFJGINUXNFRMIC-UHFFFAOYSA-N
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Description

4-Isobutyl-3-pentyl-1h-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position of the pyrazole ring makes this compound particularly interesting for various scientific and industrial applications .

Preparation Methods

The synthesis of 4-Isobutyl-3-pentyl-1h-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction typically requires mild conditions and can be catalyzed by various agents such as silver or copper salts . Industrial production methods often involve large-scale batch processes where the reactants are combined in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

4-Isobutyl-3-pentyl-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

4-Isobutyl-3-pentyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isobutyl-3-pentyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases and enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs .

Comparison with Similar Compounds

4-Isobutyl-3-pentyl-1h-pyrazol-5-amine can be compared with other aminopyrazole derivatives, such as:

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole

These compounds share a similar pyrazole core structure but differ in the position of the amino group and the nature of the substituents. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Isobutyl-3-pentyl-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound classified within the pyrazole family. This compound features a unique structure characterized by an isobutyl group at the 4-position, a pentyl group at the 3-position, and an amine functional group at the 5-position. Its molecular formula is C_{9}H_{18}N_{4} with a molecular weight of approximately 218.30 g/mol. This article explores its biological activity, synthesizing methods, and potential applications based on diverse sources.

Biological Activity Overview

Pyrazole derivatives, including this compound, are known for their diverse pharmacological effects. Research indicates that these compounds exhibit various biological activities, such as anti-inflammatory, analgesic, and antitumor properties. The specific biological activities of this compound include:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines using MTT assays .
  • Anti-inflammatory Effects : Pyrazole derivatives are also investigated for their potential to reduce inflammation in various models. The presence of alkyl substituents may enhance their interaction with inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may vary depending on the desired yield and purity. Common synthetic routes include:

  • Direct Amination : Utilizing primary aliphatic amines in reactions to form N-substituted pyrazoles.
  • Cyclization Reactions : Involving the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole ring structure.

Case Studies

Several studies have focused on evaluating the biological activity of pyrazole derivatives:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of newly synthesized pyrazole derivatives against multiple cancer cell lines using MTT assays, demonstrating significant inhibition of cell growth .
  • Mechanistic Studies : Research has investigated how structural modifications in pyrazole compounds influence their biological effects, emphasizing the importance of alkyl chain length and branching in enhancing lipophilicity and bioavailability.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesSimilarity
1-Isobutyl-1H-pyrazol-4-amineIsobutyl group at position 10.98
1-PropyloxycarbonylpyrazolePropyl group at position 10.95
3-MethylpyrazoleMethyl group at position 30.90
1-(3-Ethylcyclobutyl)-1H-pyrazol-4-aminesEthylcyclobutyl group at position 10.89

The distinct combination of isobutyl and pentyl groups in this compound potentially confers unique pharmacological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

4-(2-methylpropyl)-5-pentyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-4-5-6-7-11-10(8-9(2)3)12(13)15-14-11/h9H,4-8H2,1-3H3,(H3,13,14,15)

InChI Key

MFJGINUXNFRMIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=NN1)N)CC(C)C

Origin of Product

United States

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